2-Amino-5-phenylpyridine is a heterocyclic aromatic amine identified as a mutagenic principle in the pyrolysis products of phenylalanine. [, ] It is classified as a probable mutagen due to its structural similarity to other known mutagens and its positive results in mutagenicity assays. [] This compound serves as a valuable tool in various scientific research areas, particularly in studying the effects of cooked food on human health.
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